HIV-1 integrase inhibitor

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

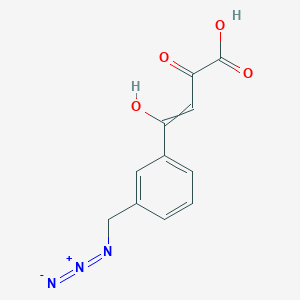

C11H9N3O4 |

|---|---|

分子量 |

247.21 g/mol |

IUPAC 名称 |

4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid |

InChI |

InChI=1S/C11H9N3O4/c12-14-13-6-7-2-1-3-8(4-7)9(15)5-10(16)11(17)18/h1-5,15H,6H2,(H,17,18) |

InChI 键 |

ZIRLWIWYZCQZJW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)C(=CC(=O)C(=O)O)O)CN=[N+]=[N-] |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of HIV-1 Integrase Strand Transfer Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integration of the viral DNA genome into the host cell's chromosome is a critical and defining step in the retroviral life cycle, ensuring a persistent and productive infection. This process is orchestrated by the virally encoded enzyme, HIV-1 integrase (IN). Integrase is the target of a potent class of antiretroviral drugs known as Integrase Strand Transfer Inhibitors (INSTIs). These agents have become a cornerstone of modern combination antiretroviral therapy (cART) due to their high efficacy and favorable safety profile. This technical guide provides an in-depth examination of the molecular mechanism of action of INSTIs, detailing the structure and function of HIV-1 integrase, its catalytic processes, and the precise manner in which these inhibitors disrupt its function. Furthermore, this guide includes a compilation of pharmacological data for key INSTIs and detailed protocols for essential biochemical assays used in their characterization.

HIV-1 Integrase: Structure and Function

HIV-1 integrase is a 32 kDa protein produced from the C-terminal portion of the Pol polyprotein. It consists of 288 amino acids organized into three distinct functional domains:

-

N-terminal Domain (NTD; residues 1-50): Contains a highly conserved HH-CC zinc-binding motif that facilitates protein oligomerization and is crucial for the stability and activity of the enzyme.

-

Catalytic Core Domain (CCD; residues 51-212): This domain houses the enzymatic active site. The active site features a conserved D, D, E triad (B1167595) of acidic residues (Asp64, Asp116, and Glu152). This motif is responsible for coordinating two divalent magnesium ions (Mg²⁺), which are essential cofactors for the catalytic reactions.[1]

-

C-terminal Domain (CTD; residues 213-288): This domain contributes to the binding of both viral and host DNA in a non-specific manner, playing a critical role in the stability of the integrase-DNA complex.

For catalytic activity, integrase must form a stable multimeric complex on the ends of the viral DNA. This nucleoprotein assembly is known as the intasome . The intasome is a higher-order structure, minimally a tetramer of integrase (a dimer of dimers), that brings the two ends of the viral DNA together for concerted integration into the host chromosome.

The Catalytic Mechanism of Viral DNA Integration

The integration process is a two-step reaction, both parts of which are catalyzed by the integrase enzyme within the intasome complex.

-

3'-Processing: This initial step occurs in the cytoplasm of the infected cell. Integrase performs a specific endonucleolytic cleavage, removing a dinucleotide (pGT) from each 3' end of the linear viral DNA.[2] This reaction exposes reactive 3'-hydroxyl (-OH) groups on both strands, which are essential for the subsequent step.

-

Strand Transfer: Following the transport of the intasome into the nucleus, the strand transfer reaction occurs. In a concerted transesterification reaction, the exposed 3'-OH groups of the viral DNA attack the phosphodiester backbone of the host cell's chromosomal DNA.[1] This covalently links the viral DNA to the host DNA. For HIV-1, the points of attachment on the two strands of host DNA are staggered by 5 base pairs. The final step involves the repair of the integration junction by host cell enzymes, which fills the gaps and ligates the remaining strands, completing the integration process.

Core Mechanism of Action of INSTIs

Integrase Strand Transfer Inhibitors (INSTIs) are highly specific and do not target the 3'-processing step to a significant degree. Instead, they potently and selectively block the strand transfer reaction.

The mechanism of action is centered on the chelation of the two Mg²⁺ ions within the integrase catalytic core. INSTIs contain a characteristic pharmacophore with a triad of heteroatoms that are perfectly positioned to bind and chelate the metal ions at the enzyme's active site. This action is dependent on the formation of the intasome; INSTIs bind with much higher affinity to the integrase-viral DNA complex than to the free enzyme.

By binding to this specific interface, INSTIs induce two primary inhibitory effects:

-

Displacement of Viral DNA: The binding of the inhibitor displaces the reactive 3' end of the processed viral DNA from its correct position within the active site.

-

Steric Hindrance: The inhibitor physically occupies the space where the target host DNA would normally bind, effectively blocking the strand transfer reaction from occurring.

This dual action prevents the covalent integration of the viral genome, leaving it as unintegrated DNA within the nucleus, which is ultimately degraded by cellular processes.

Pharmacological Data of Key INSTIs

The potency of INSTIs is typically measured by their 50% inhibitory concentration (IC₅₀) in biochemical assays (specifically strand transfer) and their 50% effective concentration (EC₅₀) in cell-based viral replication assays.

| Inhibitor | Class | Strand Transfer IC₅₀ (nM) | Antiviral EC₅₀ (nM) |

| Raltegravir | First-Generation | 2.1 - 26 | ~4 |

| Elvitegravir | First-Generation | ~2.7 | 0.3 - 2.1 |

| Dolutegravir | Second-Generation | ~2.7 | ~0.5 - 2.0 |

| Bictegravir | Second-Generation | ~1.8 | 1 - 5 |

| Cabotegravir | Second-Generation | ~2.0 | 1.2 - 2.6 |

| Note: Values are approximate and can vary based on specific assay conditions, viral strains, and cell types. Data compiled from multiple sources.[3][4][5] |

Experimental Protocols

Characterization of INSTIs relies on robust in vitro biochemical assays that replicate the key catalytic steps of integration.

HIV-1 Integrase Strand Transfer (ST) Assay

This assay measures the ability of a compound to inhibit the integration of a donor DNA substrate (mimicking the viral DNA end) into a target DNA substrate.

-

Principle: A biotin-labeled donor DNA duplex is incubated with recombinant HIV-1 integrase and a digoxigenin (B1670575) (DIG)-labeled target DNA. The strand transfer reaction creates a product that is labeled with both biotin (B1667282) and DIG. This product is captured on a streptavidin-coated plate and detected with an anti-DIG antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal.

-

Materials:

-

Recombinant full-length HIV-1 Integrase

-

Biotin-labeled donor DNA oligonucleotide duplex (mimicking processed U5 LTR end)

-

DIG-labeled target DNA oligonucleotide duplex

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MnCl₂, 1 mM DTT

-

Test compounds and DMSO

-

Streptavidin-coated 96-well plates

-

Anti-DIG-HRP antibody

-

TMB substrate and Stop Solution (e.g., 1N H₂SO₄)

-

Plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, followed by a final dilution in assay buffer.

-

Add 10 µL of the diluted compound or DMSO control to wells of a 96-well plate.

-

Add 20 µL of recombinant HIV-1 integrase (e.g., at 200 nM final concentration) to each well.

-

Pre-incubate the plate for 15 minutes at 37°C to allow inhibitor binding.

-

Initiate the reaction by adding 20 µL of a mixture containing the biotin-donor and DIG-target DNA substrates.

-

Incubate for 1-2 hours at 37°C to allow the strand transfer reaction to proceed.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at 37°C to capture the biotin-labeled products.

-

Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

-

Add 100 µL of diluted anti-DIG-HRP antibody and incubate for 1 hour at 37°C.

-

Wash the plate 3-5 times.

-

Add 100 µL of TMB substrate and incubate in the dark for 10-15 minutes.

-

Stop the reaction by adding 100 µL of stop solution.

-

Read the absorbance at 450 nm.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

HIV-1 Integrase 3'-Processing Assay

This assay measures the endonucleolytic cleavage of a DNA substrate mimicking the unprocessed viral DNA end.

-

Principle: A DNA oligonucleotide substrate labeled at its 3' end with biotin is incubated with HIV-1 integrase. The enzyme cleaves a biotinylated dinucleotide from the 3' end. The remaining unprocessed substrate, which is still a long biotinylated DNA strand, is quantified. In an inhibition assay, higher signal corresponds to more inhibition. A real-time PCR-based method is often used for quantification.[6][7]

-

Materials:

-

Recombinant full-length HIV-1 Integrase

-

Biotinylated double-stranded DNA substrate (e.g., 100-mer mimicking LTR end)

-

Reaction Buffer: 25 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MgCl₂, 30 mM NaCl, 0.05% Nonidet P-40

-

Test compounds and DMSO

-

Avidin-coated PCR tubes/plates

-

PCR primers and probe specific to the LTR substrate

-

Real-time PCR system

-

-

Procedure:

-

In a standard microtube, incubate the biotinylated LTR substrate (e.g., 1 pM) with integrase (e.g., 4 µM) and various concentrations of the test inhibitor in reaction buffer.

-

Incubate the reaction at 37°C for 16 hours (or a shorter optimized time).

-

Transfer the reaction mixture to an avidin-coated PCR tube and incubate for 3-5 minutes at 37°C to allow binding of any biotinylated DNA.

-

Wash the tube 3 times with PBS to remove the enzyme and any cleaved biotinylated dinucleotides. Only unprocessed (long) substrate remains bound.

-

Add a real-time PCR master mix containing specific primers and a probe that targets the LTR sequence.

-

Perform real-time PCR.

-

-

Data Analysis: The cycle threshold (Ct) value is inversely proportional to the amount of unprocessed substrate. A higher Ct value indicates more 3'-processing activity (less substrate remaining). In an inhibitor screen, a lower Ct value (closer to the no-enzyme control) indicates stronger inhibition of the 3'-processing reaction.

Conclusion

HIV-1 integrase strand transfer inhibitors represent a triumph of rational drug design, targeting a highly specific and essential step in the viral life cycle. Their mechanism of action, which involves chelating critical metal ion cofactors within the intasome active site, effectively and selectively abrogates the strand transfer reaction. This prevents the permanent insertion of the viral genome into host cell DNA. The continued development of second-generation INSTIs with higher genetic barriers to resistance highlights the success of this therapeutic strategy. The biochemical assays detailed herein are fundamental tools for the ongoing discovery and characterization of novel inhibitors that can further improve the management of HIV-1 infection.

References

- 1. HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sequence specificity of viral end DNA binding by HIV‐1 integrase reveals critical regions for protein–DNA interaction | The EMBO Journal [link.springer.com]

- 3. Efficacy of Integrase Strand Transfer Inhibitors and the Capsid Inhibitor Lenacapavir against HIV-2, and Exploring the Effect of Raltegravir on the Activity of SARS-CoV-2 | MDPI [mdpi.com]

- 4. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Different Pathways Conferring Integrase Strand-Transfer Inhibitors Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 3'-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Biology of HIV-1 Integrase Inhibitor Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Abstract: The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme essential for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome.[1][2] Its absence of a human homologue makes it a prime target for antiretroviral therapy.[1][3][4] This guide provides an in-depth technical overview of the structural biology of HIV-1 IN, focusing on the two principal inhibitor binding sites. We will explore the catalytic active site targeted by Integrase Strand Transfer Inhibitors (INSTIs) and the allosteric site at the protein-dimer interface targeted by Allosteric IN Inhibitors (ALLINIs). This document details their respective mechanisms of action, presents quantitative data on inhibitor potency, outlines key experimental protocols for their study, and uses visualizations to clarify complex pathways and workflows.

The HIV-1 Integrase Enzyme and the Integration Process

HIV-1 IN is a 32 kDa protein comprised of 288 amino acids, organized into three distinct functional domains:

-

N-terminal Domain (NTD, residues 1-50): Contains a zinc-binding HHCC motif that facilitates enzyme multimerization, crucial for its function.[1]

-

Catalytic Core Domain (CCD, residues 51-212): Houses the active site, which features a conserved D, D, E motif (Asp64, Asp116, and Glu152).[1][4] This triad (B1167595) is essential for coordinating divalent metal ions (Mg²⁺) required for catalysis.

-

C-terminal Domain (CTD, residues 213-288): Contributes to nonspecific DNA binding.[1][5]

The integration of viral DNA is a two-step process catalyzed by IN within a large nucleoprotein complex known as the intasome.[6][7]

-

3'-Processing: IN endonucleolytically removes a dinucleotide from each 3' end of the linear viral DNA.[3][4] This exposes reactive 3'-hydroxyl groups.

-

Strand Transfer: Inside the host cell nucleus, the intasome binds to the host DNA. The 3'-hydroxyls of the viral DNA attack the phosphodiester backbone of the host DNA, covalently linking the viral genome to the host chromosome.[1][3]

This process is fundamental for establishing a persistent infection.[8]

Inhibitor Classes and Binding Sites

Two major classes of inhibitors target HIV-1 integrase by binding to distinct sites, leading to different mechanisms of action.

Integrase Strand Transfer Inhibitors (INSTIs)

INSTIs are the clinically approved class of integrase inhibitors. They target the catalytic heart of the enzyme.[7][9]

-

Binding Site: INSTIs bind centrally within the integrase active site, directly interacting with the DDE catalytic triad and chelating the two essential Mg²⁺ ions.[1][3][7] This binding occurs after the intasome has formed and 3'-processing is complete.[7] The inhibitor occupies the space that would otherwise be bound by the target host DNA.[2][10]

-

Mechanism of Action: By chelating the metal ions, INSTIs effectively block the strand transfer step.[11] They act as direct competitive inhibitors of the target DNA substrate, preventing the covalent linkage of the viral DNA to the host genome.[7][10] The antiviral activity of INSTIs is primarily due to this specific inhibition of the strand transfer reaction.[10]

Allosteric Integrase Inhibitors (ALLINIs)

ALLINIs, also known as Integrase-LEDGF Allosteric Inhibitors (INLAIs), are an emerging class of compounds that bind to a site distant from the enzyme's active center.[9][12]

-

Binding Site: ALLINIs bind to a pocket at the dimer interface of the CCD.[12][13] This site significantly overlaps with the binding site for the essential host cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75), a protein that tethers the intasome to active genes for integration.[9][14][15]

-

Mechanism of Action: ALLINIs have a unique dual mechanism:

-

Early Phase Inhibition: By binding to the LEDGF/p75 pocket, they act as competitive inhibitors, disrupting the interaction between integrase and the host chromatin, which is necessary for efficient integration.[9][16]

-

Late Phase Inhibition: ALLINIs act as a "molecular glue," inducing aberrant, uncontrolled hyper-multimerization of integrase during virion maturation.[12][13][15] This pathological aggregation prevents the proper formation of the viral core, resulting in non-infectious viral particles.[13][17]

-

Quantitative Analysis of Inhibitor Potency

The potency of integrase inhibitors is typically measured using two key parameters:

-

IC₅₀ (50% Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of the isolated enzyme by 50% in a biochemical assay.

-

EC₅₀ (50% Effective Concentration): The concentration of an inhibitor required to suppress viral replication by 50% in a cell-based (antiviral) assay.[13]

The following tables summarize reported potency data for representative integrase inhibitors.

Table 1: Potency of Representative Allosteric and Strand Transfer Inhibitors [13]

| Compound | Class | Target Interaction | IC₅₀ (IN-LEDGF/p75 Assay) | EC₅₀ (Antiviral Assay, NL4-3) |

| BDM-2 | ALLINI/INLAI | IN-LEDGF/p75 | 21 nM | 8.7 nM |

| MUT871 | ALLINI/INLAI | IN-LEDGF/p75 | 14 nM | 3.1 nM |

| BI-224436 | ALLINI/INLAI | IN-LEDGF/p75 | 90 nM | 28 nM |

| S-I-82 | ALLINI/INLAI | IN-LEDGF/p75 | 820 nM | 1,100 nM |

| Raltegravir | INSTI | IN Catalytic Site | Not Applicable | 4.3 nM |

| Dolutegravir | INSTI | IN Catalytic Site | Not Applicable | 1.1 nM |

Table 2: Potency of Investigational DNA-Binding Inhibitors [18]

| Compound | Class | Target Interaction | IC₅₀ (Strand Transfer) | IC₅₀ (3' Processing) | IC₅₀ (IN-DNA Binding) | EC₅₀ (Antiviral Assay) |

| HDS1 | DNA-Binding Inhibitor | Allosteric (DNA Binding Site) | 2.9 µM | 2.7 µM | 2.9 µM | 20.5 µM |

Key Experimental Methodologies

The study of HIV-1 integrase inhibitors relies on a combination of structural, biochemical, and cellular assays.

Structural Determination Methods

High-resolution structural data is paramount for understanding inhibitor binding and for structure-based drug design.

-

X-ray Crystallography: This technique has been instrumental in determining the atomic structures of individual and multi-domain IN fragments complexed with inhibitors, revealing the precise interactions at the binding site.[3][12][15]

-

Cryo-Electron Microscopy (Cryo-EM): Due to the size and flexibility of the full intasome, cryo-EM has been essential for visualizing the structure of this large nucleoprotein assembly with and without bound inhibitors.[6][7][19][20]

Protocol: X-ray Crystallography of IN-Inhibitor Complexes [21][22]

-

Protein Expression and Purification: Express the desired HIV-1 IN construct (e.g., the catalytic core domain) in a suitable system like E. coli. Purify the protein to homogeneity using chromatography techniques.

-

Complex Formation: Incubate the purified IN protein with a molar excess (e.g., 5-10 fold) of the inhibitor to ensure saturation of the binding site.

-

Crystallization: Use vapor diffusion methods (hanging or sitting drop) to screen a wide range of conditions (precipitants, pH, salts) to find those that promote the growth of single, well-ordered crystals of the IN-inhibitor complex.

-

Crystal Harvesting and Cryo-protection: Carefully transfer the crystals into a cryo-protectant solution (e.g., reservoir solution supplemented with glycerol) to prevent ice formation during freezing. Flash-cool the crystal in liquid nitrogen.

-

Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline. Expose the crystal to a high-intensity X-ray beam and collect diffraction data as the crystal is rotated.

-

Structure Determination: Process the diffraction data to measure reflection intensities. Determine the electron density map and build an atomic model of the protein-inhibitor complex. Refine the model against the experimental data to obtain a high-resolution structure.

Biochemical Assays

These in vitro assays are used to quantify the direct effect of a compound on the catalytic activity of the integrase enzyme.

Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay [23][24]

-

Reagents and Setup:

-

Enzyme: Purified, full-length recombinant HIV-1 IN.

-

Substrates: A biotin-labeled oligonucleotide mimicking the pre-processed viral DNA 3' end (donor DNA) and a digoxigenin (B1670575) (DIG)-labeled oligonucleotide representing the target DNA.

-

Reaction Buffer: Contains HEPES, a divalent cation (e.g., MnCl₂ or MgCl₂), and DTT.

-

Test Compound: The inhibitor dissolved in DMSO.

-

-

Pre-incubation: In a microplate, add the test compound at various concentrations to a mixture containing the IN enzyme in reaction buffer. Allow this to pre-incubate for approximately 15 minutes at room temperature.

-

Reaction Initiation: Add the donor and target DNA substrates to the enzyme-inhibitor mixture to start the reaction.

-

Incubation: Incubate the plate for an extended period (e.g., 1-2 hours or up to 18 hours) at 37°C to allow for the strand transfer reaction to proceed.

-

Detection (ELISA-based):

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled donor DNA.

-

Wash away unbound components.

-

Add an anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a colorimetric or chemiluminescent substrate and measure the signal. The signal intensity is proportional to the amount of strand transfer product formed.

-

-

Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) Cryo-EM structures and atomic model of the HIV-1 strand transfer complex intasome. (2017) | Dario O. Passos | 174 Citations [scispace.com]

- 7. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are HIV-1 integrase inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 9. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]

- 12. journals.asm.org [journals.asm.org]

- 13. journals.asm.org [journals.asm.org]

- 14. The structural biology of HIV-1: mechanistic and therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor | PLOS One [journals.plos.org]

- 19. Cryo-EM structures and atomic model of the HIV-1 strand transfer complex intasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structural basis for retroviral DNA integration | Crick [crick.ac.uk]

- 21. benchchem.com [benchchem.com]

- 22. X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

The Dawn of a New HIV Treatment Paradigm: An In-depth Technical Guide to the Discovery and Development of Allosteric Integrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The human immunodeficiency virus (HIV) integrase (IN) is a clinically validated target for antiretroviral therapy. While integrase strand transfer inhibitors (INSTIs) have proven highly effective, the emergence of drug resistance necessitates the development of novel therapeutic agents with distinct mechanisms of action. Allosteric integrase inhibitors (ALLINIs) represent a promising new class of antiretrovirals that bind to a site on integrase remote from the catalytic center. This binding event at the interface for the host protein lens epithelium-derived growth factor (LEDGF)/p75 induces a conformational change in integrase, leading to a dual mechanism of action that disrupts both early and late stages of the viral replication cycle. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of ALLINIs, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction: A Novel Approach to HIV Integrase Inhibition

HIV integrase is a 32 kDa enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication.[1] It is composed of three domains: the N-terminal domain (NTD), the catalytic core domain (CCD), and the C-terminal domain (CTD).[2] For years, drug discovery efforts focused on inhibiting the catalytic activity of integrase, leading to the successful development of INSTIs.[3][4] However, the threat of resistance mutations has driven the search for inhibitors that target alternative sites on the enzyme.[3][5]

ALLINIs, also known as LEDGINs (LEDGF/p75-IN inhibitors), emerged from the discovery that targeting the interaction between integrase and its cellular cofactor, LEDGF/p75, could effectively block HIV replication.[2][6] These small molecules bind to a pocket at the dimer interface of the integrase CCD, the same site engaged by LEDGF/p75.[7][8] This allosteric modulation of integrase function presents a unique therapeutic strategy with a high barrier to resistance and the potential for synergy with existing antiretroviral drugs.[3]

Mechanism of Action: A Dual-Pronged Attack

ALLINIs exhibit a unique dual mechanism of action, impacting both the early and late phases of the HIV-1 replication cycle.[7]

Late-Phase Inhibition: The primary and more potent effect of ALLINIs occurs during virion maturation.[6][7] By binding to the integrase CCD dimer, ALLINIs induce aberrant hyper-multimerization of the enzyme.[8][9] This leads to the formation of defective virions with mislocalized ribonucleoprotein complexes, rendering them non-infectious in the subsequent round of infection.[2][9] This late-phase effect is independent of LEDGF/p75.[6]

Early-Phase Inhibition: In the early phase of infection, ALLINIs compete with LEDGF/p75 for binding to integrase.[2][10] This competition disrupts the normal process of integration, including the tethering of the pre-integration complex to the host chromatin, which is mediated by LEDGF/p75.[2][10]

The following diagram illustrates the dual mechanism of action of allosteric integrase inhibitors.

Caption: Dual mechanism of action of Allosteric Integrase Inhibitors (ALLINIs).

Key Chemical Scaffolds and Lead Compounds

The development of ALLINIs has been driven by the identification and optimization of several key chemical scaffolds. A common structural motif among many potent ALLINIs includes a halogenated aromatic ring, a carboxylic acid, and a tert-butoxy (B1229062) group attached to a central scaffold.[11]

Some of the most significant classes of ALLINIs and their representative compounds include:

-

2-(Quinolin-3-yl) Acetic Acid Derivatives: This class includes some of the earliest and most well-characterized ALLINIs, such as BI-1001 and LEDGIN-6 .[12]

-

Quinoline-based inhibitors: BI-224436 emerged from this class as a potent inhibitor that advanced to clinical trials.[5][7]

-

Pyrrolopyridine-based inhibitors: Pirmitegravir (STP0404) is a first-in-class ALLINI that has shown picomolar potency and a favorable safety profile in preclinical and early clinical studies.[9][10]

-

Benzene-based inhibitors: A newer series of inhibitors, including BDM-2 , have demonstrated nanomolar antiviral activity.

The following diagram depicts the general pharmacophore model for ALLINIs.

Caption: Generalized pharmacophore model for allosteric integrase inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and pharmacokinetic properties of key allosteric integrase inhibitors.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Selected ALLINIs

| Compound | HIV-1 Strain | Cell Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| BI-224436 | HXB2 | PBMCs | 7.2 | >120 | >16,667 |

| NL4-3 | PBMCs | 14 | >120 | >8,571 | |

| BaL | PBMCs | 15 | >120 | >8,000 | |

| NL4-3 | C8166 | <15 | 97 | >6,500 | |

| Pirmitegravir (STP0404) | NL4-3 | PBMCs | 0.41 | >10 | >24,000 |

| Dual tropic 89.6 | CEMx174 | 1.4 | >10 | >7,142 | |

| Raltegravir-resistant strains | PBMCs | pM range | >10 | >125,000 (cumulative) | |

| BI-1001 | Spreading HIV-1 | SupT1 | 5,800 | - | - |

Data compiled from multiple sources.[5][6][9][10]

Table 2: In Vitro Inhibition of Integrase Activity by Selected ALLINIs

| Compound | Assay | IC50 (nM) |

| BI-224436 | 3'-Processing | 15 |

| IN-LEDGF/p75 Interaction | - | |

| Pirmitegravir (STP0404) | IN-LEDGF/p75 Interaction (HTRF) | - |

| IN Multimerization (HTRF) | 147 (EC50) | |

| BDM-2 | IN-LEDGF/p75 Interaction (HTRF) | - |

| MUT871 | IN-LEDGF/p75 Interaction (HTRF) | 14 |

Data compiled from multiple sources.[5][9][10]

Table 3: Pharmacokinetic Properties of Selected ALLINIs

| Compound | Species | Clearance (%QH) | Oral Bioavailability (F%) |

| BI-224436 | Rat | 0.7 | 54 |

| Monkey | 23 | 82 | |

| Dog | 8 | 81 | |

| GSK3839919 (analogue of 12) | Rat | Low to moderate | - |

| Mouse | - | - | |

| Dog | Low | - | |

| Monkey | Low | - |

Data compiled from multiple sources.[7][13]

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of novel ALLINIs. The following sections provide step-by-step protocols for key in vitro assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IN-LEDGF/p75 Interaction

This assay quantifies the ability of a compound to inhibit the interaction between HIV-1 integrase and LEDGF/p75.

Materials:

-

Recombinant 6xHis-tagged HIV-1 IN

-

Recombinant GST-tagged LEDGF/p75

-

HTRF buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.1% BSA)

-

Anti-6xHis antibody conjugated to Europium cryptate (donor)

-

Anti-GST antibody conjugated to XL665 (acceptor)

-

Test compounds dissolved in DMSO

-

384-well low-volume white plates

Procedure:

-

Prepare serial dilutions of the test compounds in HTRF buffer.

-

In a 384-well plate, add 5 µL of the diluted test compound or DMSO (control).

-

Add 5 µL of a solution containing 6xHis-IN and GST-LEDGF/p75 to each well.

-

Incubate the plate for 1 hour at room temperature.

-

Add 10 µL of a pre-mixed solution of the donor and acceptor antibodies to each well.

-

Incubate for 2 hours at room temperature in the dark.

-

Measure the HTRF signal using a compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.

-

Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Plot the HTRF ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

AlphaScreen-Based IN Dimerization/Multimerization Assay

This assay measures the effect of compounds on the dimerization or multimerization of HIV-1 integrase.

Materials:

-

Recombinant GST-tagged HIV-1 IN

-

Recombinant His6-tagged HIV-1 IN

-

AlphaScreen assay buffer (e.g., 25 mM Tris pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.1% BSA, 0.1% Tween-20)

-

Glutathione (B108866) donor beads

-

Nickel chelate acceptor beads

-

Test compounds dissolved in DMSO

-

384-well OptiPlates

Procedure:

-

Prepare 5x working solutions of test compounds, GST-IN, and His6-IN in assay buffer.

-

In a 384-well plate, add 5 µL of the test compound, buffer, or control.

-

Add 5 µL of GST-IN and 5 µL of His6-IN working solutions to each well.

-

Seal the plate and incubate for 3 hours at 4°C to allow for dimer exchange.

-

Add 10 µL of a mixture of glutathione donor and nickel chelate acceptor beads (final concentration of 10 µg/mL each).

-

Incubate the plate for 2 hours at room temperature.

-

Read the plate in an EnVision Multilabel Reader in AlphaScreen mode.

-

Analyze the data to determine the effect of the compounds on integrase dimerization/multimerization.

Single-Round Infectivity Assay

This assay determines the antiviral activity of a compound in a single cycle of HIV-1 infection.

Materials:

-

TZM-bl reporter cell line (expresses CD4, CCR5, and CXCR4, and contains an HIV-1 LTR-driven luciferase reporter gene)

-

Replication-defective HIV-1 reporter virus (e.g., pseudotyped with VSV-G)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of the test compound in complete medium.

-

Add the diluted compound to the cells.

-

Infect the cells with the HIV-1 reporter virus.

-

Incubate for 48-72 hours at 37°C.

-

Lyse the cells and add luciferase assay reagent.

-

Measure luminescence using a luminometer.

-

Calculate the EC50 value from the dose-response curve.

Multiple-Round Infection Assay

This assay evaluates the antiviral activity of a compound over multiple rounds of viral replication.

Materials:

-

HIV-1 susceptible cell line (e.g., MT-4 cells or PBMCs)

-

Replication-competent HIV-1 strain

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

96-well cell culture plates

-

p24 antigen ELISA kit or MTT reagent for cell viability

Procedure:

-

Seed the target cells in a 96-well plate.

-

Prepare serial dilutions of the test compound.

-

Add the diluted compound to the cells.

-

Infect the cells with a low multiplicity of infection (MOI) of HIV-1.

-

Incubate for 4-7 days at 37°C.

-

At the end of the incubation period, quantify the amount of viral replication by measuring the p24 antigen in the culture supernatant using an ELISA or by assessing cell viability using an MTT assay.

-

Calculate the EC50 value based on the reduction in p24 production or the protection of cells from virus-induced cytopathic effects.

Discovery and Development Workflow

The discovery and development of allosteric integrase inhibitors follow a structured workflow from initial screening to preclinical evaluation.

Caption: A typical workflow for the discovery and development of ALLINIs.

Future Directions and Conclusion

Allosteric integrase inhibitors represent a significant advancement in the field of HIV therapeutics. Their novel mechanism of action, potent antiviral activity against both wild-type and INSTI-resistant strains, and favorable preclinical profiles make them highly promising candidates for future antiretroviral regimens. The continued exploration of new chemical scaffolds and the optimization of existing lead compounds will be crucial for the development of next-generation ALLINIs with improved efficacy, safety, and resistance profiles. The detailed methodologies and data presented in this guide provide a valuable resource for researchers dedicated to advancing this exciting class of antiviral agents. As our understanding of the intricate protein-protein interactions within the HIV replication machinery deepens, so too will our ability to design and develop innovative therapies to combat this global health challenge.

References

- 1. [PDF] Preclinical Profile of BI 224436, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor | Semantic Scholar [semanticscholar.org]

- 2. Pirmitegravir (STP0404) | HIV-1 integrase inhibitor | Probechem Biochemicals [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Profile of BI 224436, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Profile of BI 224436, a Novel HIV-1 Non-Catalytic Site Integrase Inhibitor [natap.org]

- 8. Pardon Our Interruption [opnme.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A highly potent and safe pyrrolopyridine-based allosteric this compound targeting host LEDGF/p75-integrase interaction site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Discovery and Preclinical Profiling of GSK3839919, a Potent HIV-1 Allosteric Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

pharmacophore modeling for novel HIV-1 integrase inhibitors

An In-Depth Technical Guide to Pharmacophore Modeling for the Discovery of Novel HIV-1 Integrase Inhibitors

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The virus's replication cycle depends on three key enzymes: reverse transcriptase, protease, and integrase.[1] HIV-1 integrase (IN) is a crucial enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a step known as integration.[2][3] This process is essential for establishing a productive and permanent infection.[2][4] Because there is no equivalent enzyme in humans, HIV-1 integrase is a prime target for antiretroviral drug design.[5][6][7] Integrase strand transfer inhibitors (INSTIs) are a class of drugs that effectively block this process and are now integral components of first-line antiretroviral therapy.[1][8][9] However, the emergence of drug-resistant viral strains necessitates the continuous discovery of new inhibitors with novel scaffolds and mechanisms of action.[10][11]

Computer-Aided Drug Design (CADD) methodologies, particularly pharmacophore modeling, have become indispensable tools for accelerating the discovery of new drug candidates against HIV-1 integrase.[10][12] This guide provides a detailed technical overview of the principles, experimental protocols, and validation techniques involved in using pharmacophore modeling to identify and design novel HIV-1 integrase inhibitors.

The Mechanism of HIV-1 Integrase and Inhibition

The integration process catalyzed by HIV-1 IN occurs in two distinct steps:

-

3'-Processing: This reaction takes place in the cytoplasm of the infected cell. The integrase enzyme removes two nucleotides from each 3' end of the newly synthesized viral DNA.[3][8][12]

-

Strand Transfer: Following the transport of the viral pre-integration complex (PIC) into the nucleus, the integrase enzyme facilitates the joining of the processed 3' ends of the viral DNA to the host cell's chromosomal DNA.[3][8][12] The host cell's own repair machinery then completes the integration process.[3]

Integrase inhibitors, specifically INSTIs, work by binding to the active site of the integrase enzyme, chelating the divalent metal ions (typically Mg²⁺) that are essential for its catalytic activity.[8][13] This action primarily blocks the strand transfer step, preventing the viral DNA from being integrated into the host genome and thereby halting viral replication.[1][9]

References

- 1. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]

- 2. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational screening of inhibitors for HIV-1 integrase using a receptor based pharmacophore model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Virtual screening for natural product inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Frontiers | A machine learning-based virtual screening for natural compounds capable of inhibiting the HIV-1 integrase [frontiersin.org]

- 12. Computer tools in the discovery of HIV-I integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Crucial Role of LEDGF/p75 in HIV-1 Integration and the Therapeutic Promise of its Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The integration of the viral genome into the host cell's chromatin is a defining and indispensable step in the replication cycle of the Human Immunodeficiency Virus type 1 (HIV-1). This process is not random; the virus preferentially integrates its genetic material into transcriptionally active regions of the host genome, ensuring efficient viral gene expression and the establishment of a persistent latent reservoir. A key cellular cofactor, the Lens Epithelium-Derived Growth Factor (LEDGF/p75), has been identified as a critical mediator of this targeted integration. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the role of LEDGF/p75 in HIV-1 integration, details the strategies for its therapeutic inhibition, and presents key experimental protocols for studying this vital virus-host interaction.

The Molecular Ballet: LEDGF/p75 as a Chromatin Tether for HIV-1 Integrase

LEDGF/p75, a ubiquitously expressed nuclear protein, acts as a molecular bridge, tethering the HIV-1 pre-integration complex (PIC) to the host cell's chromatin.[1] This interaction is a classic example of viral hijacking of cellular machinery for its own replicative advantage. The function of LEDGF/p75 in this process is dictated by its distinct protein domains:

-

N-terminal PWWP domain and AT-hooks: These domains are responsible for binding to chromatin, with a preference for regions marked by specific histone modifications associated with active transcription.

-

C-terminal Integrase Binding Domain (IBD): This domain directly and specifically interacts with the catalytic core domain of the HIV-1 integrase (IN) enzyme.[2]

This dual-binding capacity allows LEDGF/p75 to act as a receptor on the chromatin for the viral PIC, effectively guiding the integration machinery to favorable locations within the host genome.[1] In the absence of LEDGF/p75, HIV-1 integration is significantly impaired, and the distribution of the remaining integration events is altered, with a notable reduction in integration within active transcription units.[3][4]

Therapeutic Intervention: Inhibiting the LEDGF/p75-Integrase Interaction

The critical dependence of HIV-1 on the LEDGF/p75-IN interaction has made this interface a prime target for antiretroviral drug development.[5] Small molecule inhibitors, termed LEDGINs (Lens Epithelium-Derived Growth Factor/p75-INteraction Inhibitors), have been rationally designed to disrupt this crucial protein-protein interaction.[6]

LEDGINs bind to a highly conserved pocket on the HIV-1 integrase dimer, the same site that is recognized by the IBD of LEDGF/p75.[6][7] This competitive binding has a dual antiviral effect:

-

Inhibition of Integration: By blocking the interaction with LEDGF/p75, LEDGINs prevent the tethering of the PIC to chromatin, thereby directly inhibiting the integration of the viral DNA into the host genome.[7]

-

Allosteric Inhibition of Integrase: The binding of LEDGINs to the integrase dimer also induces conformational changes that allosterically inhibit the catalytic activity of the enzyme.[7][8] This affects both the 3'-processing and strand transfer steps of integration. Furthermore, this allosteric effect has been shown to impact the late stages of the viral life cycle by interfering with the correct multimerization of integrase during virion maturation, resulting in the production of non-infectious viral particles.[7]

This dual mechanism of action makes LEDGINs a highly promising class of antiretroviral drugs, with the potential to be effective against HIV-1 strains that are resistant to other classes of integrase inhibitors.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the LEDGF/p75-IN interaction and its inhibition.

Table 1: Binding Affinities and Dissociation Constants

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |

| HIV-1 Integrase Dimer - LEDGF/p75 | Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTR-FRET) | 10.9 nM | [8] |

| HIV-1 Integrase Dimer | Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTR-FRET) | 67.8 pM | [8] |

Table 2: Potency of Representative LEDGINs

| Compound | Assay Type | IC50 / EC50 | Cell Line | Reference |

| CX014442 | Inhibition of LEDGF/p75-IN interaction | IC50: 41.62 ± 0.88 nM (late effect) | Jurkat | [5] |

| CX014442 | Inhibition of HIV-1 replication | IC50: 237 ± 0.28 nM (multiple round) | Primary Cells | [5] |

| CX05045 | Inhibition of HIV-1 integration (early effect) | EC50: 4.45 ± 2.34 µM | HeLaP4 | [7] |

| CX05045 | Inhibition of virion infectivity (late effect) | EC50: 1.46 ± 0.01 µM | HeLaP4 | [7] |

| CX05045 | Inhibition of multiple round HIV-1 replication | EC50: 1.14 ± 0.32 µM | HeLaP4 | [7] |

Table 3: Effect of LEDGF/p75 Knockout on HIV-1 Integration

| Cell Line | Effect on Integration Efficiency | Change in Integration Site Specificity | Reference |

| LEDGF/p75 Knockout (LKO) Human Cells | ~90% reduction in HIV-1 infection | Reduction of integration into genes from 59.0% to 39.0% | [3][4] |

| LEDGF/p75 Knockout (LKO) Human Cells | Integration into genes with >10 introns reduced by 20-21% | Shift away from highly spliced genes | [1] |

| LEDGF/p75 Knockout (LKO) Human Cells | Single round lentiviral transduction reduced by 6.7-fold | [9] |

Key Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate research in this area.

Co-Immunoprecipitation (Co-IP) to Detect the LEDGF/p75-IN Interaction

This protocol describes the co-immunoprecipitation of HIV-1 integrase and endogenous LEDGF/p75 from cultured human cells.

Materials:

-

Human cell line (e.g., 293T or HeLa)

-

Plasmid expressing tagged HIV-1 Integrase (e.g., FLAG-IN or HA-IN)

-

Lipofectamine 2000 or similar transfection reagent

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors

-

Wash Buffer: Lysis buffer with 300 mM NaCl

-

Elution Buffer: 0.1 M Glycine-HCl pH 2.5

-

Neutralization Buffer: 1 M Tris-HCl pH 8.5

-

Anti-tag antibody (e.g., anti-FLAG M2 affinity gel)

-

Antibodies for Western blotting: anti-LEDGF/p75 and anti-tag antibody

Procedure:

-

Cell Culture and Transfection: Seed 293T cells in a 10 cm dish and transfect with the plasmid expressing tagged HIV-1 Integrase.

-

Cell Lysis: 48 hours post-transfection, wash cells with ice-cold PBS and lyse in 1 ml of Lysis Buffer for 30 minutes on ice.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Immunoprecipitation: Transfer the supernatant to a new tube and add the anti-tag antibody-conjugated beads. Incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash three times with 1 ml of Wash Buffer.

-

Elution: Elute the bound proteins by incubating the beads with 50 µl of Elution Buffer for 5 minutes at room temperature.

-

Neutralization: Neutralize the eluate by adding 5 µl of Neutralization Buffer.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against LEDGF/p75 and the integrase tag.

AlphaScreen Assay for Quantifying the LEDGF/p75-IN Interaction and its Inhibition

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay used to study biomolecular interactions in a microplate format.

Materials:

-

Purified recombinant GST-tagged HIV-1 Integrase

-

Purified recombinant His-tagged LEDGF/p75 IBD

-

AlphaScreen GST Detection Kit (Donor and Acceptor beads)

-

Assay Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA

-

384-well white opaque microplates

-

Test compounds (LEDGINs)

Procedure:

-

Reaction Setup: In a 384-well plate, add 5 µl of Assay Buffer containing the test compound at various concentrations.

-

Protein Addition: Add 5 µl of a solution containing GST-IN and His-LEDGF/p75 IBD to each well.

-

Incubation: Incubate the plate for 1 hour at room temperature to allow for protein-protein interaction.

-

Bead Addition: Add 10 µl of a mixture of AlphaScreen Glutathione Donor beads and Ni-NTA Acceptor beads to each well.

-

Incubation in the Dark: Incubate the plate for 1-2 hours at room temperature in the dark.

-

Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the extent of the protein-protein interaction.

-

Data Analysis: Calculate the IC50 values for the test compounds by plotting the AlphaScreen signal against the compound concentration.

Cell-Based HIV-1 Replication Assay

This protocol measures the ability of a compound to inhibit HIV-1 replication in a susceptible T-cell line.

Materials:

-

MT-4 or other susceptible T-cell line

-

Laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3)

-

RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

96-well cell culture plates

-

Test compounds (LEDGINs)

-

p24 antigen ELISA kit

Procedure:

-

Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

-

Compound Addition: Add serial dilutions of the test compounds to the wells.

-

Infection: Infect the cells with a predetermined amount of HIV-1.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

Quantification of Viral Replication: After the incubation period, collect the cell-free supernatant from each well.

-

p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the EC50 value of the test compound, which is the concentration that inhibits viral replication by 50%.

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: HIV-1 Integration Pathway mediated by LEDGF/p75.

Caption: Mechanism of Action of LEDGINs.

Caption: Experimental Workflow for Co-Immunoprecipitation.

Caption: Experimental Workflow for AlphaScreen Assay.

Conclusion

The interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75 is a paradigm of how viruses exploit host factors to ensure their successful replication. A thorough understanding of this molecular interplay has not only illuminated a critical step in the HIV-1 life cycle but has also paved the way for the development of a novel class of antiretroviral inhibitors, the LEDGINs. With their dual mechanism of action, LEDGINs represent a promising new strategy in the ongoing effort to combat HIV/AIDS. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of HIV-1 pathogenesis and developing next-generation therapeutics.

References

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. Identification of the LEDGF/p75 binding site in HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. The Lentiviral Integrase Binding Protein LEDGF/p75 and HIV-1 Replication | PLOS Pathogens [journals.plos.org]

- 5. Impact of LEDGIN treatment during virus production on residual HIV-1 transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening for antiviral inhibitors of the HIV integrase-LEDGF/p75 interaction using the AlphaScreen luminescent proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LEDGINs inhibit late stage HIV-1 replication by modulating integrase multimerization in the virions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Affinities between the Binding Partners of the HIV-1 Integrase Dimer-Lens Epithelium-derived Growth Factor (IN Dimer-LEDGF) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LEDGF/p75-Independent HIV-1 Replication Demonstrates a Role for HRP-2 and Remains Sensitive to Inhibition by LEDGINs - PMC [pmc.ncbi.nlm.nih.gov]

Catalytic Activity of HIV-1 Integrase 3'-Processing: A Technical Guide

This technical guide provides an in-depth overview of the 3'-processing catalytic activity of HIV-1 integrase, a critical step in the viral replication cycle and a key target for antiretroviral drug development. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the underlying biochemical mechanisms, quantitative data, and experimental methodologies.

Introduction to HIV-1 Integrase and 3'-Processing

Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a 32-kDa enzyme essential for the replication of the virus[1]. It is responsible for inserting the reverse-transcribed viral DNA into the host cell's genome, a process known as integration. This integration is a two-step process:

-

3'-Processing: This initial step occurs in the cytoplasm of the infected cell. IN recognizes and cleaves a dinucleotide, typically GT, from the 3' end of both strands of the viral DNA at a conserved CA dinucleotide sequence[2][3]. This reaction exposes a reactive 3'-hydroxyl group on each strand.

-

Strand Transfer: Following 3'-processing, the viral DNA, as part of a pre-integration complex, is transported into the nucleus. Here, IN catalyzes the covalent joining of the processed 3' ends of the viral DNA to the host cell's chromosomal DNA[3].

The 3'-processing reaction is a primary focus for the development of a class of antiretroviral drugs known as integrase inhibitors.

The Catalytic Mechanism of 3'-Processing

The 3'-processing reaction is a transesterification reaction catalyzed by the active site of HIV-1 integrase. The reaction proceeds via a one-step nucleophilic attack.

The Catalytic Triad and Divalent Metal Cofactors

The active site of HIV-1 integrase contains a conserved D,D(35)E motif, comprising three acidic amino acid residues: Asp64, Asp116, and Glu152. These residues are critical for catalysis as they coordinate the binding of two divalent metal ions, typically Mg²⁺ or Mn²⁺. While Mg²⁺ is considered the physiologically relevant cofactor, Mn²⁺ can also support the reaction in vitro[3].

The two-metal ion mechanism is central to the catalytic activity. The metal ions are thought to play several roles:

-

Positioning of Substrates: They help to correctly orient the DNA substrate and the attacking water molecule in the active site.

-

Activation of the Nucleophile: One metal ion is believed to activate the attacking water molecule by lowering its pKa, facilitating the generation of a hydroxide (B78521) ion for nucleophilic attack.

-

Stabilization of the Transition State: The metal ions stabilize the developing negative charge on the oxygen atoms of the phosphate (B84403) group during the transition state.

The Chemical Reaction

The 3'-processing reaction is a hydrolysis reaction where a water molecule acts as the nucleophile. The reaction can be summarized as follows:

-

A water molecule, activated by one of the metal ions in the active site, performs a nucleophilic attack on the phosphorus atom of the phosphodiester bond between the conserved adenine (B156593) and the adjacent guanine (B1146940) nucleotide at the 3' end of the viral DNA.

-

This attack leads to the cleavage of the phosphodiester bond, resulting in the release of a dinucleotide (pGT) from the 3' end.

-

The reaction leaves a recessed 3'-hydroxyl group on the terminal adenine, which is essential for the subsequent strand transfer reaction.

The activation free energy for this reaction has been calculated to be 15.4 kcal/mol[4].

References

- 1. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dna-technology.com [dna-technology.com]

- 4. The catalytic mechanism of HIV-1 integrase for DNA 3'-end processing established by QM/MM calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Second-Generation Integrase Strand Transfer Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Second-generation integrase strand transfer inhibitors (INSTIs) represent a cornerstone of modern antiretroviral therapy (ART) for HIV-1 infection. This technical guide provides a comprehensive overview of the core mechanism of action of these agents, including dolutegravir (B560016), bictegravir, and cabotegravir. It delves into their molecular interactions with the HIV-1 integrase enzyme, the structural basis for their high genetic barrier to resistance, and the quantitative measures of their antiviral potency. Detailed experimental protocols for key assays used to characterize these inhibitors are provided, along with visualizations of critical pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals in the field.

Core Mechanism of Action

Second-generation INSTIs target the HIV-1 integrase (IN), a crucial enzyme for viral replication.[1][2] The primary function of integrase is to covalently insert the reverse-transcribed viral DNA into the host cell's genome, a process known as strand transfer.[2][3] By blocking this step, INSTIs effectively halt the viral life cycle.[4]

The mechanism of action can be broken down into the following key stages:

-

Formation of the Intasome: After reverse transcription, the viral DNA, along with integrase, forms a stable nucleoprotein complex called the "intasome."[1][2] This complex is the physiological target of INSTIs.

-

Chelation of Divalent Metal Ions: The active site of the integrase enzyme contains two essential divalent magnesium ions (Mg2+).[1][2] Second-generation INSTIs possess a characteristic polycyclic core with heteroatoms that chelate these metal ions.[1][2] This chelation is critical for their inhibitory activity.

-

Inhibition of Strand Transfer: By binding to the integrase active site within the intasome and coordinating with the Mg2+ ions, second-generation INSTIs prevent the catalytic step of strand transfer.[2] This blockage is achieved by displacing the 3'-hydroxyl group of the viral DNA, thus preventing the nucleophilic attack on the host DNA.[5][6]

The expanded chemical scaffolds of second-generation INSTIs, compared to their first-generation counterparts, allow for more extensive interactions with the protein backbone of the integrase enzyme.[1][7] These additional contact points contribute to their higher potency and a significantly higher genetic barrier to the development of drug resistance.[1][8][9]

Signaling Pathway of HIV-1 Integration and INSTI Inhibition

The following diagram illustrates the key steps in the HIV-1 integration process and the point of intervention for second-generation INSTIs.

Caption: HIV-1 Integration Pathway and INSTI Mechanism.

Quantitative Data Summary

The potency and durability of second-generation INSTIs have been quantified through various in vitro assays. The following tables summarize key quantitative data for dolutegravir, bictegravir, and cabotegravir.

Table 1: In Vitro Antiviral Activity (IC50) Against Wild-Type HIV-1

| Compound | IC50 (nM) | Cell Type |

| Dolutegravir | 0.51 | MT-4 |

| Bictegravir | 0.4 | MT-2 |

| Cabotegravir | 0.22 | PBMC |

Table 2: Dissociation Half-Life from Wild-Type Integrase-DNA Complex

| Compound | Dissociation Half-Life (t1/2) in hours |

| Dolutegravir | 96[4][8][9] |

| Bictegravir | 163[4][8][9] |

| Cabotegravir | 51[10] |

Table 3: Fold Change in IC50 Against Common INSTI-Resistant Mutants

| Mutation | Dolutegravir (Fold Change) | Bictegravir (Fold Change) | Cabotegravir (Fold Change) |

| Y143R/C | 2.3[11] | 2.5[11] | 1.7[11] |

| N155H | 3.6[11] | 1.8[11] | 2.3[11] |

| G140S + Q148H | >100[11] | >100[11] | >100[11] |

Note: Fold change is relative to the wild-type virus. A higher fold change indicates reduced susceptibility.

Detailed Experimental Protocols

Integrase Strand Transfer (ST) Assay

This biochemical assay directly measures the inhibition of the strand transfer reaction catalyzed by recombinant HIV-1 integrase.

Methodology:

-

Reagents and Materials:

-

Recombinant HIV-1 Integrase

-

Biotinylated donor DNA substrate (mimicking the viral DNA end)

-

Digoxigenin (DIG)-labeled target DNA substrate

-

Streptavidin-coated microplates

-

Anti-DIG antibody conjugated to horseradish peroxidase (HRP)

-

HRP substrate (e.g., TMB)

-

Assay buffer (containing MgCl2 and DTT)

-

Stop solution (e.g., 1N H2SO4)

-

Test compounds (second-generation INSTIs)

-

-

Experimental Workflow:

Caption: Workflow for the Integrase Strand Transfer Assay.

-

Data Analysis: The absorbance is proportional to the amount of strand transfer. The IC50 value, the concentration of the inhibitor that reduces strand transfer activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based HIV-1 Replication Assay

This assay measures the ability of an INSTI to inhibit HIV-1 replication in a cellular context.

Methodology:

-

Reagents and Materials:

-

Experimental Workflow:

References

- 1. Structural basis of second-generation HIV integrase inhibitor action and viral resistance | Crick [crick.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Analysis of HIV-1 Preintegration Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long Dissociation of Bictegravir from HIV-1 Integrase-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and functional analyses of the second-generation integrase strand transfer inhibitor dolutegravir (S/GSK1349572) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 8. journals.asm.org [journals.asm.org]

- 9. Long Dissociation of Bictegravir from HIV-1 Integrase-DNA Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Basis of HIV-1 Integrase Inhibitor Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying resistance to HIV-1 integrase strand transfer inhibitors (INSTIs). It covers the function of HIV-1 integrase, the mechanism of action of INSTIs, the major genetic pathways to resistance, and the structural and functional consequences of resistance-associated mutations. Detailed experimental protocols for assessing resistance are also provided.

Introduction: HIV-1 Integrase and its Inhibition

HIV-1 integrase (IN) is an essential viral enzyme that catalyzes the insertion of the reverse-transcribed viral DNA into the host cell's genome, a critical step for establishing a productive, lifelong infection.[1][2] This process involves two distinct catalytic reactions:

-

3'-Processing: IN binds to the ends of the linear viral DNA and excises a dinucleotide from each 3' end.[2][3]

-

Strand Transfer: IN, as part of a nucleoprotein complex called the intasome, translocates the processed viral DNA into the nucleus and covalently links it to the host chromosome.[1][3]

Integrase Strand Transfer Inhibitors (INSTIs) are a potent class of antiretroviral drugs that specifically block the strand transfer step.[4][5] They achieve this by binding to the catalytic active site of the integrase, specifically chelating two essential magnesium ions (Mg²⁺) within the intasome.[4][6][7] This action displaces the viral DNA end and prevents its covalent linkage to the host DNA, effectively halting the viral replication cycle.[4][8]

Classes of Integrase Inhibitors

INSTIs are broadly categorized into two generations:

-

First-generation INSTIs: Raltegravir (B610414) (RAL) and Elvitegravir (EVG). While highly effective, these drugs have a relatively low genetic barrier to resistance, meaning that one or two key mutations can significantly reduce their efficacy.[3]

-

Second-generation INSTIs: Dolutegravir (B560016) (DTG), Bictegravir (B606109) (BIC), and Cabotegravir (B606451) (CAB). These drugs were developed to have a higher genetic barrier to resistance and maintain activity against many viruses resistant to first-generation INSTIs.[9][10] Their expanded chemical structures allow for additional interactions with the integrase enzyme, making them more resilient to the effects of single resistance mutations.[4][6][7]

Molecular Basis of Resistance

HIV-1 develops resistance to INSTIs primarily through the selection of amino acid substitutions in the integrase enzyme.[3] These mutations can be classified as either primary or secondary.

-

Primary Mutations: These directly interfere with INSTI binding to the integrase active site. They often emerge first under drug pressure and can confer significant levels of resistance.[3][8]

-

Secondary (or Accessory) Mutations: These mutations often emerge after primary mutations. They may further decrease drug susceptibility or, critically, compensate for a loss of viral fitness (replication capacity) caused by the primary mutation.[3][8][11]

The primary mechanism of resistance involves mutations that alter the conformation of the integrase active site. These changes can disrupt the optimal coordination of the Mg²⁺ ions essential for INSTI binding or create steric hindrance that prevents the inhibitor from docking effectively.[4][6][7][8][10][12] For example, the common Q148H/G140S mutation combination perturbs the positioning of the catalytic magnesium ions, which weakens inhibitor binding.[4][6][7][10]

Major Resistance Pathways and Key Mutations

Three major genetic pathways have been identified that confer high-level resistance to first-generation INSTIs:

-

The Y143 Pathway: Primarily associated with Raltegravir resistance, with key mutations being Y143C/R/H.[3][8][9]

-

The N155H Pathway: Confers resistance to both Raltegravir and Elvitegravir.[3][5][9]

-

The Q148 Pathway: Involves mutations at position Q148 (Q148H/R/K), often accompanied by secondary mutations like G140S/A/C. This pathway confers broad cross-resistance to both first-generation INSTIs and can reduce the susceptibility to second-generation INSTIs.[3][8][9][13]

Second-generation INSTIs like Dolutegravir and Bictegravir generally retain activity against viruses with single primary mutations (e.g., N155H or Y143R).[14][15] However, the accumulation of multiple mutations, particularly combinations involving the Q148 pathway (e.g., G140S/Q148H), can lead to clinically significant resistance to all available INSTIs.[16][17][18] Other mutations, such as R263K and G118R, have also been identified as conferring resistance, particularly to Dolutegravir, in INSTI-naive patients.[19][20]

Quantitative Data: INSTI Resistance Mutations

The following tables summarize the fold change (FC) in the 50% inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) conferred by common integrase mutations against various INSTIs. Fold change represents the ratio of the IC₅₀ for the mutant virus to the IC₅₀ for the wild-type virus.

Table 1: Resistance to First-Generation INSTIs

| Mutation Pathway | Key Mutation(s) | Raltegravir (RAL) Fold Change | Elvitegravir (EVG) Fold Change |

| Y143 Pathway | Y143R | >10[3] | Low/No effect[5] |

| N155H Pathway | N155H | >10[3] | ~30[15] |

| Q148 Pathway | G140S/Q148H | >100[15] | >100[15] |

| Other | T97A | ~3-5[21] | ~3-5[15][21] |

Table 2: Resistance to Second-Generation INSTIs

| Mutation(s) | Dolutegravir (DTG) Fold Change | Bictegravir (BIC) Fold Change | Cabotegravir (CAB) Fold Change |

| N155H | Minimal effect[15] | Susceptible (FC 0.8)[14] | Susceptible (FC 1.3)[14] |

| Y143R | Minimal effect[22] | Susceptible (FC 1.2-1.3)[14] | Susceptible (FC 1.7-2.6)[14] |

| R263K | ~2-4[23] | Susceptible[22] | Low level[22] |

| G118R | ~4-8[19][22] | ~4.3[22] | ~8.0[22] |

| G140S/Q148H | ~2-10[15][20] | ~4.8-60[17][22] | ~7-107[14][15] |

| E138K/G140A/Q148K | High level | 60 to >100[17] | 429 to >1000[17] |

Note: Fold change values can vary depending on the viral backbone, specific accessory mutations, and the assay system used.

Visualizing Molecular Pathways and Workflows

HIV-1 Integration and INSTI Mechanism of Action

Caption: HIV-1 integration pathway and the mechanism of INSTI action.

Experimental Workflow for Resistance Analysis

Caption: Workflow for genotypic and phenotypic INSTI resistance testing.

Logical Relationship of INSTI Resistance Mutations

Caption: Logical relationships between mutation types and resistance outcomes.

Experimental Protocols

Genotypic Resistance Assay

Genotypic assays detect drug-resistance mutations in the viral integrase gene.[24]

Objective: To identify specific amino acid substitutions in the HIV-1 integrase coding region associated with INSTI resistance.

Methodology:

-

Sample Collection: Collect peripheral blood from the patient in an EDTA tube. Separate plasma by centrifugation. A minimum viral load of 500-1000 HIV-1 RNA copies/mL is typically required.[24][25][26]

-

Viral RNA Extraction: Isolate viral RNA from patient plasma using a commercial kit (e.g., QIAGEN QIAamp Viral RNA Mini Kit).

-

Reverse Transcription and PCR (RT-PCR):

-

Synthesize cDNA from the viral RNA template using a reverse transcriptase enzyme.

-

Amplify the entire integrase gene (approximately 864 bp) using a one-step RT-PCR kit with primers designed to bind to conserved regions flanking the gene.[27] Example primers:

-

Forward: 5'-GCACACAAAGGRATTGGAGGAAATG-3'

-

Reverse: 5'-CCTAGTGGGATGTGTACTTCTGAAC-3'[27]

-

-

-

Sequencing:

-

Data Analysis:

-

Assemble and edit the resulting sequence.

-

Compare the patient's integrase sequence to a wild-type reference sequence (e.g., HXB2) to identify mutations.

-

Interpret the resistance profile using a public database algorithm, such as the Stanford University HIV Drug Resistance Database, which provides a list of mutations and their associated levels of resistance to specific drugs.[24]

-

Phenotypic Resistance Assay (Recombinant Virus Assay)

Phenotypic assays measure the concentration of a drug required to inhibit viral replication by 50% (IC₅₀), providing a direct measure of drug susceptibility.[28]

Objective: To quantify the level of resistance of a patient's viral strain to one or more INSTIs.

Methodology:

-

RT-PCR and Cloning: Amplify the patient's integrase gene from plasma RNA as described for the genotypic assay. Clone this amplicon into a proviral vector that is deleted in its own integrase gene.

-

Production of Recombinant Virus: Transfect a suitable cell line (e.g., HEK293T) with the recombinant vector. The cells will produce virus particles containing the patient-derived integrase enzyme.

-

Drug Susceptibility Testing:

-

Infect a susceptible target cell line (e.g., TZM-bl cells, which express a luciferase reporter gene upon HIV infection) with a standardized amount of the recombinant virus.

-

Perform the infection in the presence of serial dilutions of the INSTI(s) being tested.

-

Include a no-drug control (wild-type virus replication) and a control with a reference wild-type virus.

-

-

Quantification of Viral Replication: After a set incubation period (e.g., 48 hours), measure the reporter gene activity (e.g., luminescence for luciferase).

-

Data Analysis:

-

Plot the percentage of viral inhibition versus the drug concentration.

-

Calculate the IC₅₀ value for each drug using a non-linear regression model.

-

Determine the fold change in resistance by dividing the IC₅₀ of the patient's virus by the IC₅₀ of the reference wild-type virus.

-

Integrase Enzymatic Assay (Strand Transfer Assay)

This biochemical assay directly measures the catalytic activity of the integrase enzyme in vitro, allowing for detailed mechanistic studies of inhibitor action and resistance.[2]

Objective: To measure the inhibition of the strand transfer reaction catalyzed by recombinant HIV-1 integrase.

Methodology:

-

Reagents and Setup:

-

Enzyme: Purified, recombinant HIV-1 integrase (wild-type or mutant).

-

Donor Substrate (DS): A biotinylated oligonucleotide duplex mimicking the processed 3' end of the viral LTR DNA.[29]

-

Target Substrate (TS): An oligonucleotide duplex with a specific tag (e.g., digoxigenin, DIG) at the 3' end.[29][30]

-

Plate: A streptavidin-coated 96-well microtiter plate.[30]

-

-

Assay Procedure:

-

Coating: Immobilize the biotinylated donor substrate DNA onto the streptavidin-coated plate. Wash away unbound substrate.

-

Enzyme & Inhibitor Incubation: Add the recombinant integrase enzyme to the wells. Then, add serial dilutions of the test inhibitor (INSTI) and incubate to allow for binding.[29]

-

Initiate Reaction: Add the tagged target substrate DNA to the wells to start the strand transfer reaction. The integrase will catalyze the integration of the donor DNA into the target DNA.[29][30]

-